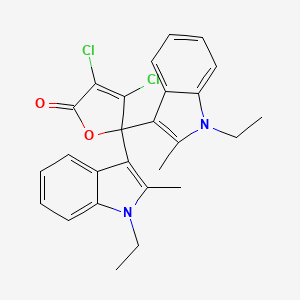
lithium;2H-naphthalen-2-ide-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;2H-naphthalen-2-ide-1,4-dione, also known as lithium naphthalenide, is an organic salt with the chemical formula Li+[C10H8]−. This compound is widely used in organic, organometallic, and inorganic chemistry as a powerful reducing agent. It is typically generated in situ and is known for its deep green color, which arises from absorptions at 463 and 735 nm .
Métodos De Preparación
The preparation of lithium;2H-naphthalen-2-ide-1,4-dione involves the reaction of metallic lithium with naphthalene in an ethereal solvent, such as tetrahydrofuran (THF) or dimethoxyethane (DME). The reaction can be accelerated by sonication, and the resulting salt is dark green . Industrial production methods are similar, involving the same reactants and solvents under controlled conditions to ensure the desired product is obtained efficiently.
Análisis De Reacciones Químicas
Lithium;2H-naphthalen-2-ide-1,4-dione undergoes various types of chemical reactions, primarily due to its strong reducing properties. Some of the common reactions include:
Reduction: It can reduce nitrobenzenes, sulfonate esters, and epoxides.
Protonation: The anion is strongly basic and reacts with water and related protic sources such as alcohols to form dihydronaphthalene.
Anionic Polymerization: It is used as an initiator in anionic polymerizations to produce macromolecules with well-defined structures.
Aplicaciones Científicas De Investigación
Lithium;2H-naphthalen-2-ide-1,4-dione has several scientific research applications, including:
Chemistry: It is used as a reducing agent in the synthesis of organic, organometallic, and inorganic compounds.
Medicine: Its reducing properties are utilized in the synthesis of various biologically active compounds.
Industry: It is used in the production of polymers and other materials through anionic polymerization.
Mecanismo De Acción
The mechanism of action of lithium;2H-naphthalen-2-ide-1,4-dione involves its role as a powerful reducing agent. The compound donates electrons to other molecules, thereby reducing them. This electron transfer process is facilitated by the lithium cation and the naphthalene anion, which together form a stable radical anion complex . The reduction potential of lithium naphthalenide is significantly higher than that of lithium or sodium in liquid ammonia, making it a more effective reducing agent .
Comparación Con Compuestos Similares
Lithium;2H-naphthalen-2-ide-1,4-dione is similar to other alkali metal naphthalenides, such as sodium naphthalenide. it is more powerful as a reducing agent due to its higher reduction potential . Other related compounds include:
Sodium naphthalenide: Similar in structure and function but with a lower reduction potential.
Dilithium naphthalene: A related compound with two lithium cations and a naphthalene dianion.
This compound stands out due to its higher efficiency and stability in various solvents, making it a preferred choice in many chemical reactions and industrial applications .
Propiedades
Número CAS |
65382-96-9 |
|---|---|
Fórmula molecular |
C10H5LiO2 |
Peso molecular |
164.1 g/mol |
Nombre IUPAC |
lithium;2H-naphthalen-2-ide-1,4-dione |
InChI |
InChI=1S/C10H5O2.Li/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-5H;/q-1;+1 |
Clave InChI |
SZDBSUSRCICLFE-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1=CC=C2C(=C1)C(=O)C=[C-]C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


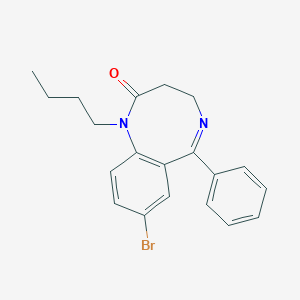
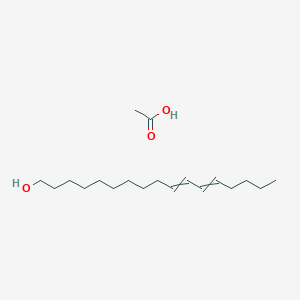
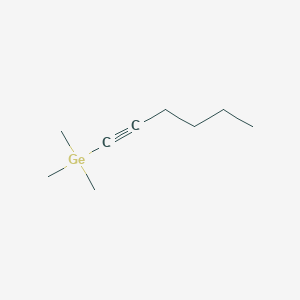
![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)

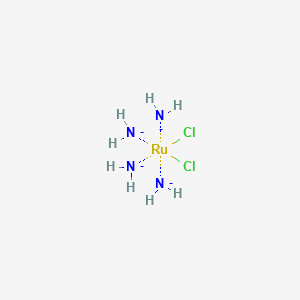
![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
![5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol](/img/structure/B14498850.png)
![1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14498856.png)
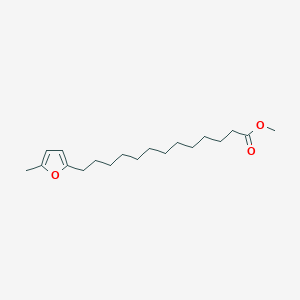
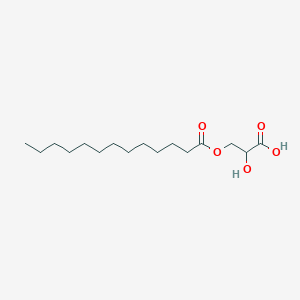
![N,N'-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide](/img/structure/B14498875.png)

